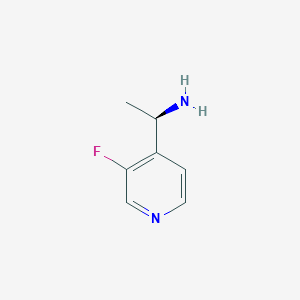
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: is a chiral amine compound featuring a fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.
Chiral Amine Introduction: The chiral amine group is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Substitution Products: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications:
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom imparts unique electronic properties.
Chiral Center: The chiral center provides enantioselectivity in reactions.
This detailed article provides a comprehensive overview of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(1R)-1-(3-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
Clé InChI |
CKEIEOLXLLJFSA-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=NC=C1)F)N |
SMILES canonique |
CC(C1=C(C=NC=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
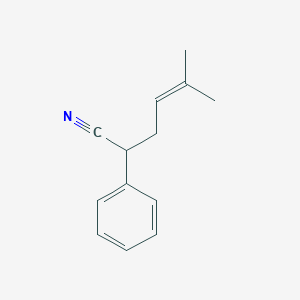
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
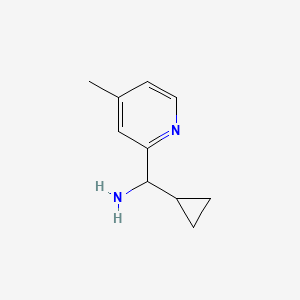
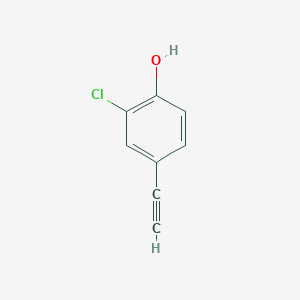
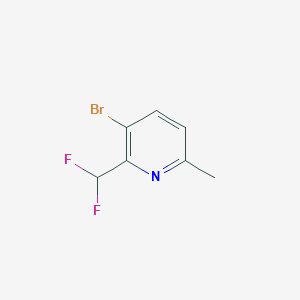


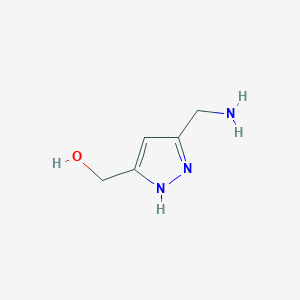
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
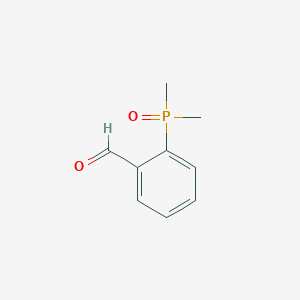
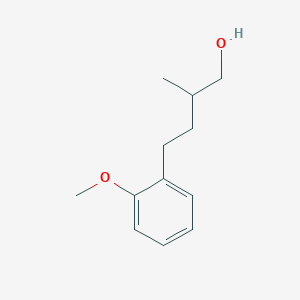
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
